molecular formula C9H11N3 B12818398 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile

Cat. No.: B12818398
M. Wt: 161.20 g/mol
InChI Key: KVYGLRUQHDWSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions to form the benzimidazole ring . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, primary amines, and substituted benzimidazoles .

Scientific Research Applications

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)acetonitrile

InChI

InChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h6-7H,1-3,5H2,(H,11,12)

InChI Key

KVYGLRUQHDWSJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CC#N)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.